Cas no 5440-76-6 (Diphenyl(p-tolyl)methanol)

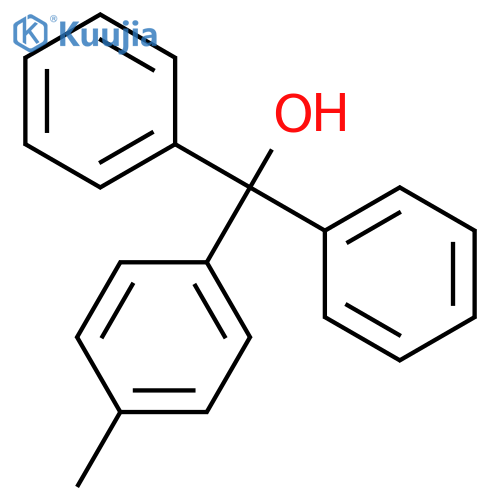

Diphenyl(p-tolyl)methanol structure

商品名:Diphenyl(p-tolyl)methanol

Diphenyl(p-tolyl)methanol 化学的及び物理的性質

名前と識別子

-

- Diphenyl(p-tolyl)methanol

- (4-Methylphenyl)(diphenyl)methanol

- (4-methylphenyl)-diphenylmethanol

- 4-Methyltriphenylcarbinol

- Benzenemethanol,4-methyl-a,a-diphenyl-

- 4-Methylphenyldiphenylmethanol

- 4-Methyltriphenylmethanol

- 4-Methyltrityl alcohol

- Methanol,diphenyl-p-tolyl-

- NSC 20741

- p-Methyltritylcarbinol

- 1-(4-METHYLPHENYL)-1,1-DIPHENYLMETHANOL

- (4-methylphenyl)-di(phenyl)methanol

- Benzenemethanol, 4-methyl-alpha,alpha-diphenyl-

- 4-Methyltrityl-OH

- DTXSID10202790

- NSC20741

- 5440-76-6

- 4-Methyl-triphenylcarbinol

- A846997

- QUMADPCRQDGMNX-UHFFFAOYSA-N

- AS-18407

- SCHEMBL813126

- CS-0141480

- AKOS005068296

- (4-methylphenyl)-di(phenyl)methanol;Diphenyl(p-tolyl)methanol

- MFCD00092323

- Q63399106

- NSC-20741

- Diphenyl-p-tolylcarbinol

- p-Methyltrityl carbinol

- ALBB-032205

- (4-Methylphenyl)diphenylmethanol

- triphenylcarbinol, 4-methyl-

-

- MDL: MFCD00092323

- インチ: InChI=1S/C20H18O/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3

- InChIKey: QUMADPCRQDGMNX-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

計算された属性

- せいみつぶんしりょう: 274.13584

- どういたいしつりょう: 274.136

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 20.2A^2

じっけんとくせい

- 密度みつど: 1.112

- ゆうかいてん: 79-84°C

- ふってん: 429.7°Cat760mmHg

- フラッシュポイント: 170.7°C

- 屈折率: 1.613

- PSA: 20.23

- LogP: 4.27920

Diphenyl(p-tolyl)methanol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302; H319

- 警告文: P264; P270; P280; P301+P312; P305+P351+P338; P330; P337+P313; P501

- ちょぞうじょうけん:Store at room temperature

Diphenyl(p-tolyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD9272831-250mg |

Diphenyl(p-tolyl)methanol |

5440-76-6 | 97% | 250mg |

RMB 79.20 | 2025-02-21 | |

| Chemenu | CM309048-1g |

Diphenyl(p-tolyl)methanol |

5440-76-6 | 95+% | 1g |

$622 | 2021-06-16 | |

| TRC | D494528-500mg |

Diphenyl(p-tolyl)methanol |

5440-76-6 | 500mg |

$ 65.00 | 2022-06-02 | ||

| Fluorochem | 212620-1g |

Diphenyl(p-tolyl)methanol |

5440-76-6 | 95% | 1g |

£67.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53115-250mg |

Diphenyl(p-tolyl)methanol |

5440-76-6 | 97% | 250mg |

¥20.0 | 2024-07-16 | |

| Cooke Chemical | BD9272831-1g |

Diphenyl(p-tolyl)methanol |

5440-76-6 | 97% | 1g |

RMB 159.20 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-482479-1 g |

Diphenyl(p-tolyl)methanol, |

5440-76-6 | 1g |

¥903.00 | 2023-07-11 | ||

| eNovation Chemicals LLC | Y1265143-25g |

4-methyltriphenylcarbinol |

5440-76-6 | 98% | 25g |

$205 | 2024-06-06 | |

| abcr | AB456828-1g |

(4-Methylphenyl)-di(phenyl)methanol; . |

5440-76-6 | 1g |

€64.70 | 2024-08-03 | ||

| abcr | AB456828-25g |

(4-Methylphenyl)-di(phenyl)methanol; . |

5440-76-6 | 25g |

€304.80 | 2024-08-03 |

Diphenyl(p-tolyl)methanol 関連文献

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

5440-76-6 (Diphenyl(p-tolyl)methanol) 関連製品

- 1197-01-9(2-(4-Methylphenyl)propan-2-ol)

- 3881-15-0(Benzenemethanol-13C, a,a-diphenyl- (9CI))

- 1999-85-5(alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene)

- 76-84-6(Triphenyl methanol)

- 599-67-7(1,1-Diphenylethanol)

- 3247-00-5(4,4',4''-Trimethyltrityl alcohol)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5440-76-6)Diphenyl(p-tolyl)methanol

清らかである:99%

はかる:25g

価格 ($):181.0

Nanjing Jubai Biopharm

(CAS:5440-76-6)Diphenyl(p-tolyl)methanol

清らかである:99%

はかる:1kg

価格 ($):問い合わせ